molecular formula C14H11ClINO2 B13025035 4-((4-Chlorobenzyl)oxy)-3-iodobenzamide

4-((4-Chlorobenzyl)oxy)-3-iodobenzamide

Cat. No.: B13025035
M. Wt: 387.60 g/mol
InChI Key: IZHXSPYHMSCTQK-UHFFFAOYSA-N
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Description

4-((4-Chlorobenzyl)oxy)-3-iodobenzamide is an organic compound that features both chlorobenzyl and iodobenzoic acid moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Chlorobenzyl)oxy)-3-iodobenzamide typically involves a multi-step process. One common method is the Williamson ether synthesis, where 4-chlorobenzyl chloride reacts with 3-iodobenzoic acid in the presence of a base such as sodium hydroxide. The reaction is carried out in a suitable solvent like ethanol or benzene under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-((4-Chlorobenzyl)oxy)-3-iodobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-((4-Chlorobenzyl)oxy)-3-iodobenzoic acid, while substitution reactions can produce various substituted benzamides.

Scientific Research Applications

4-((4-Chlorobenzyl)oxy)-3-iodobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-((4-Chlorobenzyl)oxy)-3-iodobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((4-Chlorobenzyl)oxy)-3-iodobenzamide is unique due to the presence of both chlorobenzyl and iodobenzoic acid moieties, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its utility in diverse research fields make it a valuable compound for scientific exploration.

Properties

Molecular Formula

C14H11ClINO2

Molecular Weight

387.60 g/mol

IUPAC Name

4-[(4-chlorophenyl)methoxy]-3-iodobenzamide

InChI

InChI=1S/C14H11ClINO2/c15-11-4-1-9(2-5-11)8-19-13-6-3-10(14(17)18)7-12(13)16/h1-7H,8H2,(H2,17,18)

InChI Key

IZHXSPYHMSCTQK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1COC2=C(C=C(C=C2)C(=O)N)I)Cl

Origin of Product

United States

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